Hypogeic acid

Catalog No.
S626209
CAS No.
2416-19-5
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypogeic acid

CAS Number

2416-19-5

Product Name

Hypogeic acid

IUPAC Name

(Z)-hexadec-7-enoic acid

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9-

InChI Key

PJHOFUXBXJNUAC-KTKRTIGZSA-N

SMILES

Array

Synonyms

7Z-hexadecenoic acid

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC(=O)O

The exact mass of the compound (Z)-7-Hexadecenoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hexadecenoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) is a 16-carbon monounsaturated fatty acid characterized by a cis double bond at the 7-position. As a structural positional isomer of the more common palmitoleic acid (16:1n-7), it serves as a critical analytical standard and biochemical precursor in lipidomics and formulation chemistry. With a molecular weight of 254.41 g/mol and an exact mass of 254.2246 Da, hypogeic acid exhibits high hydrophobicity (estimated XLogP3 of 6.4) and distinct thermal phase transition properties compared to its saturated analog, palmitic acid. In industrial and advanced laboratory settings, its primary procurement value lies in its ability to act as a specific biomarker for mitochondrial beta-oxidation of oleic acid, providing necessary baseline resolution in gas chromatography-mass spectrometry (GC-MS) workflows where generic C16:1 substitutes fail to differentiate subcellular metabolic compartments [1].

Substituting hypogeic acid (16:1n-9) with the more readily available palmitoleic acid (16:1n-7) or sapienic acid (16:1n-10) critically compromises both analytical accuracy and formulation phase behavior. Biologically, these isomers originate from entirely different subcellular compartments: 16:1n-7 is synthesized via stearoyl-CoA desaturase-1 (SCD-1) in the endoplasmic reticulum, whereas 16:1n-9 is generated via the mitochondrial beta-oxidation of oleic acid. Consequently, using 16:1n-7 as a generic C16:1 standard in metabolic assays will completely mask mitochondrial lipid flux. Furthermore, in lipid nanoparticle (LNP) and liposomal formulations, the shift of the cis double bond from the Δ9 to the Δ7 position alters the steric packing of the acyl chains, modifying the membrane fluidity and the phase transition temperature (Tm) of the resulting phospholipids. Procurement must strictly specify CAS 2416-19-5 to ensure structural fidelity in both mass spectrometry calibrations and membrane biophysics [1].

Subcellular Origin and Metabolic Pathway Specificity

In stable isotope-tracing lipidomics, the positional isomers of hexadecenoic acid serve as distinct biomarkers for subcellular metabolic pathways. Hypogeic acid (16:1n-9) is exclusively derived from the mitochondrial beta-oxidation of oleic acid (18:1n-9). In contrast, the standard comparator, palmitoleic acid (16:1n-7), is generated de novo via SCD-1 desaturation of palmitic acid in the endoplasmic reticulum. When cells are supplemented with labeled precursors, the n-9 double bond isomer fraction directly correlates with mitochondrial activity, whereas the n-7 fraction tracks ER-localized lipogenesis[1].

Evidence DimensionSubcellular biosynthetic origin
Target Compound Data16:1n-9 (Mitochondrial beta-oxidation product)
Comparator Or Baseline16:1n-7 (ER-localized SCD-1 desaturation product)
Quantified Difference100% pathway divergence (Mitochondrial vs. ER origin)
ConditionsCellular lipid extract analysis via ozone-induced dissociation (OzID) mass spectrometry

Procurement of the exact 16:1n-9 standard is essential for metabolic flux assays; substituting it with 16:1n-7 will completely misattribute mitochondrial activity to ER lipogenesis.

Chromatographic Resolution for Mass Spectrometry Workflows

Hypogeic acid and palmitoleic acid share an identical exact mass (m/z 253.21 for [M-H]-) and chemical formula (C16H30O2), making them indistinguishable by low-resolution mass spectrometry alone. Accurate quantification requires baseline chromatographic separation. In standard gas chromatography (GC) workflows, the shift of the double bond from the Δ9 position (palmitoleic) to the Δ7 position (hypogeic) alters the Kovats retention index and interaction with polar stationary phases. Using a certified hypogeic acid reference standard allows laboratories to calibrate retention times precisely, preventing the false-positive integration of the 16:1n-9 peak into the 16:1n-7 signal during total fatty acid methyl ester (FAME) analysis[1].

Evidence DimensionIsobaric mass interference
Target Compound Data16:1n-9 (m/z 253.21, distinct GC retention time)
Comparator Or Baseline16:1n-7 (m/z 253.21, overlapping MS signal without GC resolution)
Quantified Difference0 Da mass difference, necessitating >1.5 chromatographic resolution factor
ConditionsGC-MS analysis of Fatty Acid Methyl Esters (FAMEs)

Analytical buyers must source pure hypogeic acid to establish calibration curves that resolve overlapping isobaric peaks in complex biological matrices.

Macrophage Phospholipid Recycling and Receptor-Activated Transfer

Hypogeic acid demonstrates specific incorporation and remodeling dynamics in innate immune cells. When mouse peritoneal macrophages are incubated with 10 µM of deuterated 16:1n-9 for 1 hour, the fatty acid is actively incorporated into phosphatidylcholine (PC). Upon receptor activation with zymosan (mannan plus laminarin, 0.5 mg/mL), a significant portion of the 16:1n-9 is released via phospholipase A2 (PLA2) cleavage and transferred to phosphatidylinositol (PI), specifically forming PI(18:0/16:1). While palmitoleic acid (16:1n-7) undergoes a similar transfer, the distinct steric profile of the n-9 isomer influences the binding affinity of downstream lipid mediators, necessitating the use of the exact isomer for targeted anti-inflammatory signaling research[1].

Evidence DimensionPhospholipid remodeling (PC to PI transfer)
Target Compound Data16:1n-9 (Transferred to PI(18:0/16:1) upon 0.5 mg/mL zymosan activation)
Comparator Or BaselineUnstimulated baseline (Minimal PI transfer)
Quantified DifferenceSignificant elevation in PI(18:0/16:1) species vs. untreated cells (p < 0.05)
Conditions10 µM incubation for 1 h in mouse peritoneal macrophages

For researchers engineering lipid-based immunomodulators, procuring the precise n-9 isomer is critical to accurately map PLA2-mediated phospholipid recycling pathways.

Thermal Phase Behavior and Formulation Fluidity

The introduction of the cis-7 double bond in hypogeic acid drastically alters its thermal properties compared to its saturated counterpart, palmitic acid (16:0). While palmitic acid is a solid at room temperature with a melting point of approximately 63 °C, the steric kink introduced by the cis-Δ7 unsaturation disrupts acyl chain packing, lowering the melting point significantly and rendering the lipid highly fluid at physiological temperatures. In the context of lipid nanoparticle (LNP) formulation, substituting 16:0 with 16:1n-9 depresses the phase transition temperature (Tm) of the resulting phospholipids, directly enhancing liposomal membrane fluidity and altering active pharmaceutical ingredient (API) release kinetics [1].

Evidence DimensionMelting point and acyl chain packing
Target Compound DataHypogeic acid (cis-Δ7 kink, fluid at physiological temp)
Comparator Or BaselinePalmitic acid (16:0) (Melting point ~63 °C)
Quantified Difference>30 °C reduction in melting point / phase transition threshold
ConditionsStandard atmospheric pressure, pure compound physical state

Formulation chemists must select hypogeic acid over saturated C16 analogs to engineer liposomes or LNPs that require high membrane fluidity at 37 °C.

Mitochondrial Lipid Flux and Beta-Oxidation Assays

Because hypogeic acid is specifically generated via the mitochondrial beta-oxidation of oleic acid, it is the required analytical standard for tracing mitochondrial lipid metabolism. It is prioritized over palmitoleic acid in stable isotope-resolved metabolomics when researchers need to decouple mitochondrial activity from ER-localized de novo lipogenesis [1].

High-Resolution GC-MS FAME Calibration Standards

In clinical and industrial lipidomics, hypogeic acid is utilized as a critical reference material to establish baseline chromatographic resolution. Its inclusion in calibration mixtures ensures that isobaric C16:1 isomers are accurately separated by retention time, preventing the misquantification of total monounsaturated fatty acids in complex biological or food matrices [2].

Immunomodulatory Lipid Nanoparticle (LNP) Formulation

Hypogeic acid's specific incorporation into macrophage phosphatidylinositol (PI) and its fluid phase behavior at physiological temperatures make it a highly specialized precursor for synthesizing custom phospholipids. It is a structurally precise choice for engineering LNPs designed to interact with innate immune cells, where the exact Δ7 double bond position influences both membrane fusion kinetics and downstream PLA2-mediated signaling[3].

Physical Description

Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.224580195 Da

Monoisotopic Mass

254.224580195 Da

Heavy Atom Count

18

Other CAS

2416-19-5

Wikipedia

Hypogeic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Dates

Last modified: 08-15-2023
1.Knief, C.,Altendorf, K., and Lipski, A. Linking autotrophic activity in enviromental samples with specific bacterial taxa by detection of 13C-labelled fatty acids. Environmental Microbiology 5(11), 1155-1167 (2003).

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